molecular formula C20H32N2 B3743226 1-(4-tert-butylcyclohexyl)-4-phenylpiperazine

1-(4-tert-butylcyclohexyl)-4-phenylpiperazine

Cat. No.: B3743226
M. Wt: 300.5 g/mol
InChI Key: RELYLOXDCLSWTQ-UHFFFAOYSA-N
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Description

“4-tert-Butylcyclohexyl acetate” is a chemical compound with the formula C12H22O2 . It’s also known by other names such as “Acetic acid p-tert-butylcyclohexyl ester” and "Cyclohexanol, 4-tert-butyl-, acetate" .


Molecular Structure Analysis

The molecular structure of “4-tert-Butylcyclohexyl acetate” is available as a 2D Mol file . It has species with the same structure and stereoisomers .


Chemical Reactions Analysis

The elimination of “1-bromo-tert-butylcyclohexane” is a prototypical example of how important the anti-periplanar relationship is for E2 . The cis and trans “4-tert-butylcyclohexyl bromides” show a preference for the elimination of the cis isomer .


Physical and Chemical Properties Analysis

The molar refractivity of “trans-4-tert-Butylcyclohexanol” is 47.5±0.3 cm3. It has 1 H bond acceptor, 1 H bond donor, and 1 freely rotating bond .

Safety and Hazards

“4-tert-Butylcyclohexanone” is harmful if swallowed and harmful to aquatic life with long-lasting effects . It’s advised to use personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-20(2,3)17-9-11-19(12-10-17)22-15-13-21(14-16-22)18-7-5-4-6-8-18/h4-8,17,19H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELYLOXDCLSWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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